![molecular formula C19H14O3 B5596063 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5596063.png)
3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Vue d'ensemble
Description
"3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one" is a chemical compound that falls under the category of angular furocoumarin derivatives. These compounds are notable for their unique molecular structures and potential applications in various scientific fields. However, specific studies directly addressing this exact compound are limited.
Synthesis Analysis
The synthesis of angular furocoumarin derivatives like "3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one" typically involves reactions such as the Williamson reaction of hydroxycoumarins with phenacyl bromide followed by cyclization in polyphosphoric acid. Photooxygenation in the presence of tetraphenylporphine as a singlet oxygen sensitizer can lead to the photo-cleaved products, indicating a complex synthetic pathway that requires precise conditions for optimal yields (El-Gogary, Hashem, & Khodeir, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using X-ray diffraction methods, revealing that they crystallize in specific space groups and demonstrate a coplanar arrangement of fused phenyl and hetero-cycle rings. Advanced computational methods like ab initio (MP2) and DFT have been utilized to predict the molecular structure, closely aligning with experimental data. This indicates a detailed geometric framework that supports the compound's stability and reactivity (Turbay et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving angular furocoumarins involve photooxygenation that leads to specific photo-cleaved products. The reactivity toward mono- and di-nitrogen nucleophiles has been explored, highlighting the potential for creating various novel derivatives through different chemical pathways (Ali, Assiri, Ibrahim, & Yahia, 2020).
Physical Properties Analysis
While specific information on the physical properties of "3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one" is scarce, similar compounds have been characterized by their crystalline structures, melting points, and solubility in various solvents. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in material science or pharmaceuticals.
Chemical Properties Analysis
The chemical properties of angular furocoumarin derivatives include their reactivity towards different chemical reagents, their ability to undergo various types of chemical reactions, and their stability under different conditions. These properties are determined by the compound's molecular structure, especially the electron distribution and the presence of functional groups.
For further information on each of these topics, the following references can be explored:
Applications De Recherche Scientifique
Synthesis and Derivative Studies
Synthesis Techniques
El-Gogary, Hashem, and Khodeir (2015) explored the synthesis of angular furocoumarin derivatives, including 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one. They utilized the Williamson reaction and photooxygenation to achieve the synthesis, emphasizing the importance of such techniques in creating complex organic compounds related to 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one (El-Gogary, Hashem, & Khodeir, 2015).
Theoretical and Experimental Characterization
A study by Turbay et al. (2014) on a similar derivative, (E)-9-(3,4-dimethylpent-2-enyloxy)-7H-furo[3,2-g]chromen-7-one, involved extensive characterization using X-ray diffraction and other spectroscopic methods. This study highlights the significance of theoretical and experimental approaches in understanding the properties of such compounds (Turbay et al., 2014).
Pharmacological and Biological Studies
Antimycobacterial Activity
Alvey et al. (2009) investigated furo[3,2-f]chromanes, similar in structure to 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one, for their antimycobacterial properties. The study revealed an enhancement in antimycobacterial properties for certain compounds, demonstrating the potential pharmacological applications of these substances (Alvey et al., 2009).
Antidepressant-like Effects
Deng, Wei, Song, and Quan (2010) explored the antidepressant-like actions of 9-alkoxy-7H-furo[3,2-g]-chromen-7-ones in mice. This study indicates the potential therapeutic applications of compounds related to 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one in mental health (Deng, Wei, Song, & Quan, 2010).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis: Cox et al. (2003) conducted a study on the crystal structure of a related compound, 9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one, highlighting the importance of understanding molecular interactions such as C-H...O, C-H...π, and π-π interactions. This analysis is crucial for the development of drugs and other applications (Cox et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
3,9-dimethyl-5-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-10-21-18-12(2)19-16(8-14(11)18)15(9-17(20)22-19)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPHYTYJKYYCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=CC(=O)O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-methoxybenzyl)-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5595983.png)
![2-[(4-chlorobenzyl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5595997.png)
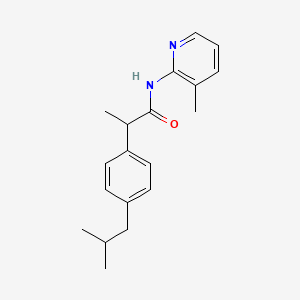
![3-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596006.png)
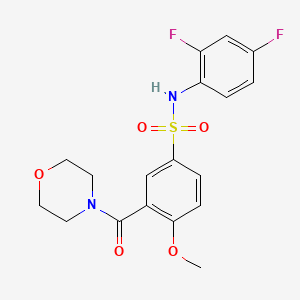
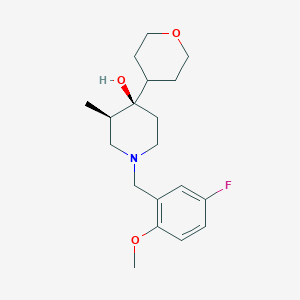
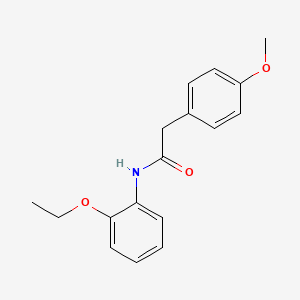
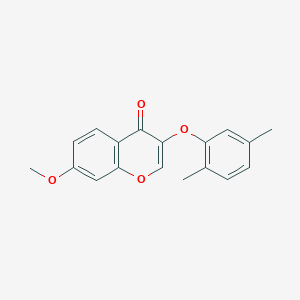
![2-(1-pyrrolidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5596045.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5596050.png)
![N-{2-[2-(3-ethyl-2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5596055.png)
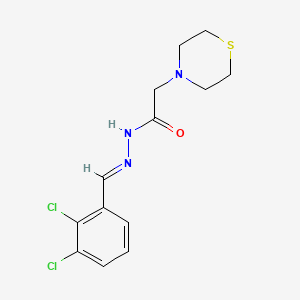
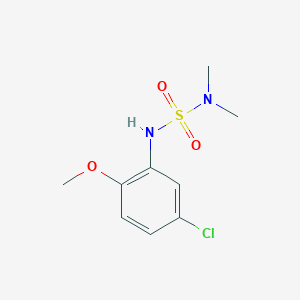
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B5596075.png)